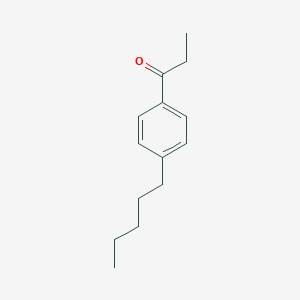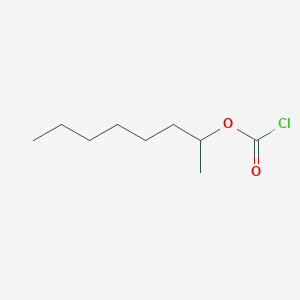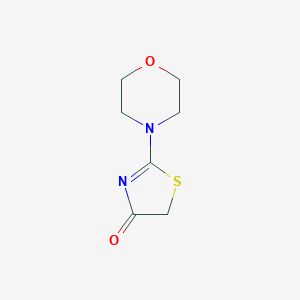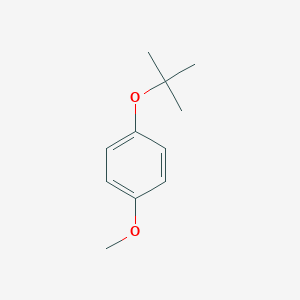
Bromoacetaldehyde
Overview
Description
Bromoacetaldehyde is a chemical compound with the molecular formula C2H3BrO . It is used as a synthetic building block, primarily for the synthesis of antibiotics such as erythromycin and cephalosporins, and other drugs .
Synthesis Analysis
Bromoacetaldehyde diethyl acetal, a derivative of bromoacetaldehyde, is widely used in chemistry for the synthesis of various antibiotics and other drugs . It can be prepared from diethylacetal and bromosuccinimide, from vinyl acetate with bromine in ethanol, and from 2,4,6-trimethyl-1,3,5-trioxane with bromine in ethanol .
Molecular Structure Analysis
The molecular structure of Bromoacetaldehyde consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms. The average mass of Bromoacetaldehyde is 122.949 Da, and its monoisotopic mass is 121.936722 Da .
Chemical Reactions Analysis
Bromoacetaldehyde diethyl acetal is a highly reactive bifunctional compound with a good leaving group and a masked aldehyde . It can be used as a starting material in a variety of reactions to provide N-alkylated compounds, lactams, aldehydes, oximes, azides, and acyclic di-/polyselenides .
Physical And Chemical Properties Analysis
Bromoacetaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 93.7±13.0 °C at 760 mmHg, and a vapor pressure of 48.8±0.2 mmHg at 25°C . It has a molar refractivity of 19.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 72.0±3.0 cm3 .
Scientific Research Applications
Synthesis of Antibiotics
Bromoacetaldehyde is widely used in the synthesis of a variety of antibiotics, including erythromycin and cephalosporins . It is an important and highly reactive bifunctional compound with a good leaving group and a masked aldehyde .
Production of Other Drugs
Apart from antibiotics, Bromoacetaldehyde is also used in the production of other drugs . This includes drugs such as methylthio imidazole , chlorpheniramine , and others for thyroid .
Pharmaceutical Intermediates
Bromoacetaldehyde can be used as pharmaceutical intermediates . It acts as a useful intermediate for the preparation of other α-heterosubstituted acetaldehyde acetals .
Synthesis of N-Alkylated Compounds
Bromoacetaldehyde can be used as a starting material in a variety of reactions to provide N-alkylated compounds .
Production of Lactams
Bromoacetaldehyde can be used in the production of lactams . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals.
Synthesis of Aldehydes, Oximes, Azides, and Acyclic Di-/Polyselenides
Bromoacetaldehyde can be used in the synthesis of aldehydes , oximes , azides , and acyclic di-/polyselenides . These compounds have a wide range of applications in various fields of chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bromoacetaldehyde is a highly reactive bifunctional compound with a good leaving group and a masked aldehyde . It is widely used in chemistry for the synthesis of a variety of antibiotics, including erythromycin and cephalosporins, and other drugs . The primary targets of bromoacetaldehyde are the biochemical pathways involved in the synthesis of these drugs.
Mode of Action
Bromoacetaldehyde interacts with its targets through chemical reactions. For instance, it reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals .
Biochemical Pathways
It is known to be involved in the synthesis of antibiotics such as erythromycin and cephalosporins
Result of Action
The result of bromoacetaldehyde’s action is the formation of various compounds, including glycine betaine aldehyde and different ketones and diethyl acetals . These compounds can then be further processed in various biochemical pathways, leading to the synthesis of antibiotics and other drugs .
Action Environment
The action of bromoacetaldehyde is influenced by environmental factors such as temperature and pH. For instance, it is recommended to store bromoacetaldehyde at a temperature between 2-8°C . Additionally, the presence of other chemicals, such as anhydrous trimethylamine or thiophenols, can significantly influence the compound’s reactivity and the products of its reactions .
properties
IUPAC Name |
2-bromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEAUIHMEAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020196 | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetaldehyde | |
CAS RN |
17157-48-1 | |
| Record name | Acetaldehyde, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17157-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





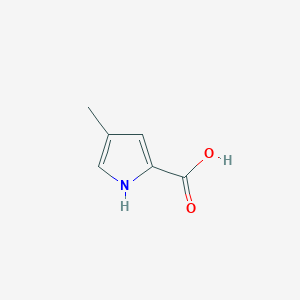
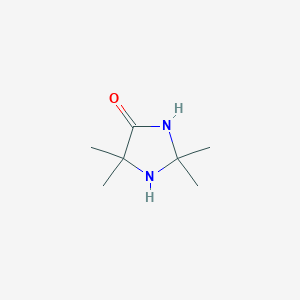
![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
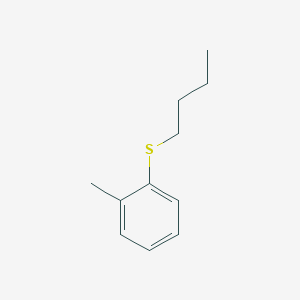

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
